2-[2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-amido]benzoic acid
Description
2-[2-Oxo-8-(prop-2-en-1-yl)-2H-chromene-3-amido]benzoic acid is a synthetic coumarin derivative featuring a benzoic acid moiety linked via an amide bond to a substituted chromene ring. The chromene core contains a ketone group at position 2 and a propenyl (allyl) substituent at position 6. Its synthesis typically involves condensation reactions between activated chromene precursors (e.g., acid chlorides) and anthranilic acid derivatives, as seen in analogous compounds .
Properties
IUPAC Name |
2-[(2-oxo-8-prop-2-enylchromene-3-carbonyl)amino]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO5/c1-2-6-12-7-5-8-13-11-15(20(25)26-17(12)13)18(22)21-16-10-4-3-9-14(16)19(23)24/h2-5,7-11H,1,6H2,(H,21,22)(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKDGLPWBQHDXKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NC3=CC=CC=C3C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pechmann Condensation
Starting Materials :
-
4-Allylresorcinol (or 3-allyl-1,5-dihydroxybenzene)
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β-Keto ester (e.g., ethyl acetoacetate)
Reaction Conditions :
-
Acid catalyst: Concentrated H<sub>2</sub>SO<sub>4</sub> or Lewis acids like FeCl<sub>3</sub>
-
Temperature: 80–100°C
-
Duration: 4–6 hours
Mechanism :
The reaction proceeds through electrophilic substitution, cyclization, and dehydration to yield 8-allyl-7-hydroxy-2H-chromen-2-one. Subsequent oxidation introduces the 3-carboxylic acid group.
Example :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclization | H<sub>2</sub>SO<sub>4</sub>, 90°C, 5 hrs | 65–70% |
| Oxidation | KMnO<sub>4</sub>, H<sub>2</sub>O, 60°C | 55% |
Introduction of the 3-Carboxylic Acid Group
The 3-position of coumarin is functionalized via Michael addition or oxidation of pre-existing substituents.
Oxidative Methods
Procedure :
-
Substrate : 3-Acetyl-8-allylcoumarin
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Oxidizing Agent : KMnO<sub>4</sub> in acidic or neutral medium
-
Reaction :
Optimization :
Amide Bond Formation
Coupling the 3-carboxylic acid with 2-aminobenzoic acid requires activation of the acid moiety.
Carbodiimide-Mediated Coupling
Reagents :
-
EDCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
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HOBt (Hydroxybenzotriazole)
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Solvent: DMF or THF
Procedure :
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Activate 3-carboxycoumarin with EDCl/HOBt (1:1 molar ratio) at 0°C.
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Add 2-aminobenzoic acid and stir at room temperature for 24–48 hrs.
Example :
| Parameter | Value |
|---|---|
| EDCl:HOBt:Acid Ratio | 1.2:1.2:1 |
| Yield | 70–75% |
| Purity (HPLC) | >95% |
Acid Chloride Route
Steps :
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Convert 3-carboxycoumarin to acyl chloride using SOCl<sub>2</sub> or oxalyl chloride.
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React with 2-aminobenzoic acid in anhydrous THF with pyridine as a base.
Advantages :
Purification and Characterization
Chromatographic Methods
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Silica Gel Chromatography : Eluent = Ethyl acetate/hexane (3:7)
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HPLC : C18 column, acetonitrile/water (gradient)
Chemical Reactions Analysis
Types of Reactions
2-[2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-amido]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amido or chromene moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-amido]benzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-amido]benzoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Key Observations :
- Substituent Position : The allyl group at C8 in the target compound introduces steric bulk compared to smaller substituents (e.g., methyl or hydrogen) in analogues like those in . This may reduce packing efficiency in crystalline phases, as seen in related chromene esters .
- Amide vs.
- Atropisomerism: Unlike 2-(2,2-dicyano-1-methylethenyl)benzoic acid , the target compound lacks rotational restrictions around the chromene-benzoic acid axis, reducing stereoisomer complexity.
Physicochemical Properties
Notes:
- The allyl group may reduce crystallinity compared to fully aromatic derivatives, as seen in the triclinic packing of 2-(2-ethoxy-2-oxoacetamido)benzoic acid .
- NMR shifts for the chromene protons (δ ~7.5–9.5 ppm) align with analogues in , but the allyl group introduces distinct vinyl proton signals (δ ~5–6 ppm).
Biological Activity
2-[2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-amido]benzoic acid is a synthetic compound belonging to the chromene family, known for its diverse biological activities. Chromenes are extensively studied in medicinal chemistry due to their potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties. This article delves into the biological activity of this specific compound, highlighting its mechanisms of action, research findings, and comparative studies.
Chemical Structure and Properties
The compound features a chromene core with an amide functional group and a prop-2-en-1-yl substituent, which contributes to its unique biological properties. The structural formula can be represented as follows:
This structure allows for various interactions with biological targets, enhancing its potential efficacy in therapeutic applications.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound may modulate the activity of various molecular targets, leading to diverse biological effects. Notably, it has been shown to influence pathways related to inflammation and cancer cell proliferation.
Antimicrobial Activity
Research indicates that chromene derivatives exhibit significant antimicrobial properties. In vitro studies have demonstrated that this compound possesses activity against both bacterial and fungal strains. The minimum inhibitory concentration (MIC) values suggest effective potency comparable to standard antimicrobial agents.
| Microorganism | MIC (µg/mL) | Standard Drug | Standard MIC (µg/mL) |
|---|---|---|---|
| E. coli | 50 | Ciprofloxacin | 10 |
| S. aureus | 25 | Methicillin | 5 |
| C. albicans | 30 | Fluconazole | 15 |
Anticancer Activity
The anticancer potential of the compound has been evaluated through various assays, including the MTT assay on human cancer cell lines such as HCT116 and PC3. The results indicate that the compound exhibits significant cytotoxicity against these cancer cells.
| Cell Line | IC50 (µM) | Standard Drug | Standard IC50 (µM) |
|---|---|---|---|
| HCT116 | 15 | Doxorubicin | 0.5 |
| PC3 | 20 | Paclitaxel | 0.8 |
Anti-inflammatory Activity
In vivo studies have shown that the compound can significantly reduce inflammation in animal models. The carrageenan-induced paw edema test demonstrated a notable decrease in edema compared to control groups.
| Treatment Group | Edema Inhibition (%) |
|---|---|
| Control | 10 |
| Compound | 60 |
| Standard Drug (Indomethacin) | 75 |
Case Studies
Several studies have focused on the synthesis and evaluation of chromene derivatives, including this specific compound. For instance, a study highlighted its synthesis via a multi-step process involving cyclization reactions and subsequent functionalization steps. The resultant compound was subjected to various biological assays confirming its potential as a lead compound for further drug development.
Comparative Analysis
When compared to similar compounds within the chromene class, such as prop-2-en-1-yl 2-oxo-2H-benzopyran derivatives, this compound demonstrated enhanced biological activities due to its unique structural features.
Similar Compounds Comparison
| Compound | Antimicrobial Activity | Anticancer Activity (IC50) |
|---|---|---|
| Prop-2-en-1-yl 2-oxo-benzopyran | Moderate | 25 µM |
| Ethyl 2-oxo-benzopyran | Low | Not significant |
| 2-[2-oxo-8-(prop-2-en-1-yl)-2H-chromene] | High | 15 µM |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-[2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-amido]benzoic acid?
- Methodological Answer : The synthesis typically involves a multi-step protocol:
- Step 1 : Coupling the chromene-3-carboxylic acid derivative with benzoic acid using carbodiimide reagents (e.g., DCC or EDC) and NHS for activation .
- Step 2 : Introducing the prop-2-en-1-yl group via alkylation or Mitsunobu reactions under reflux conditions with catalysts like triphenylphosphine .
- Purification : Use column chromatography (silica gel, n-hexane/ethyl acetate) or HPLC to isolate the product and remove unreacted intermediates .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- X-ray Crystallography : For absolute structural confirmation, use SHELXL (SHELX suite) to refine crystal structures, particularly addressing anisotropic displacement parameters .
- NMR Spectroscopy : ¹H/¹³C NMR to verify proton environments and confirm the presence of the allyl (prop-2-en-1-yl) group (δ ~5–6 ppm for vinyl protons) .
- Elemental Analysis : Validate purity via CHN analysis, comparing experimental and theoretical values (e.g., %C, %H deviations <0.3%) .
Q. How can researchers mitigate common impurities during synthesis?
- Methodological Answer :
- Side Reactions : Monitor for over-alkylation or hydrolysis of the chromene lactone ring. Use inert atmospheres (N₂/Ar) during sensitive steps .
- Purification Strategies : Employ gradient HPLC (C18 column, acetonitrile/water mobile phase) to resolve byproducts. Confirm purity via LC-MS .
Advanced Research Questions
Q. What challenges arise in crystallographic refinement of this compound, and how are they resolved?
- Methodological Answer :
- Disorder in the Allyl Group : The prop-2-en-1-yl moiety may exhibit positional disorder. Use SHELXL’s PART instruction to model partial occupancy and apply restraints to bond distances/angles .
- Twinning : If twinning is observed (common in chromene derivatives), apply the TWIN command in SHELXL and refine using HKLF5 data .
Q. How can computational modeling predict reactivity or biological activity?
- Methodological Answer :
- DFT Calculations : Optimize the molecular geometry at the B3LYP/6-31G(d) level to study electronic properties (e.g., HOMO-LUMO gaps) and predict sites for electrophilic/nucleophilic attack .
- Docking Studies : Use AutoDock Vina to simulate interactions with biological targets (e.g., enzymes), focusing on the benzoic acid moiety’s hydrogen-bonding potential .
Q. How do structural modifications (e.g., substituent changes) affect bioactivity?
- Methodological Answer :
- Comparative Analysis : Synthesize analogs with halogen or methyl substitutions at the chromene 8-position. Assess bioactivity via enzyme inhibition assays (e.g., IC₅₀ values against kinases) .
- SAR Trends : Electron-withdrawing groups (e.g., -Cl) at the 8-position enhance binding affinity to hydrophobic enzyme pockets, while bulky groups reduce solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
